Microtubule destabilizing agent-1

Description

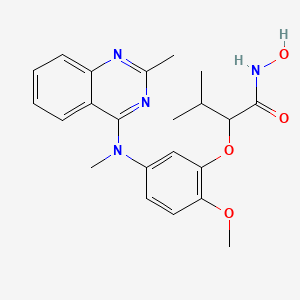

Structure

3D Structure

Properties

Molecular Formula |

C22H26N4O4 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-hydroxy-2-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]-3-methylbutanamide |

InChI |

InChI=1S/C22H26N4O4/c1-13(2)20(22(27)25-28)30-19-12-15(10-11-18(19)29-5)26(4)21-16-8-6-7-9-17(16)23-14(3)24-21/h6-13,20,28H,1-5H3,(H,25,27) |

InChI Key |

ZTYHIBVAHSWEEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OC(C(C)C)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Microtubule Destabilizing Agent-1

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubule Destabilizing Agent-1 (MDA-1), also identified as Compound 12b, is a novel hydroxamic acid-based microtubule destabilizing agent with potent antitumor activity. This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular processes. MDA-1 functions by inhibiting tubulin polymerization, leading to a cascade of events including cell cycle arrest at the G2/M phase and the induction of apoptosis. Its efficacy extends to multidrug-resistant cancer cell lines, highlighting its potential as a promising candidate for further oncological investigation.

Core Mechanism of Action: Tubulin Destabilization

The primary mechanism of action of Microtubule Destabilizing Agent-1 is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, MDA-1 disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to the collapse of the microtubule network, which in turn triggers downstream cellular events culminating in cell death.

Quantitative Analysis of Biological Activity

The biological activity of MDA-1 has been quantified through various in vitro assays. The data presented below is a summary of the findings from the foundational study by Yang et al. (2021).

Inhibition of Tubulin Polymerization

MDA-1 directly inhibits the polymerization of purified tubulin in a cell-free system. The half-maximal inhibitory concentration (IC50) for this activity is a key indicator of its potency as a microtubule destabilizing agent.

| Compound | Tubulin Polymerization IC50 (μM) |

| MDA-1 (Compound 12b) | 1.98 |

| Colchicine (Reference) | 1.86 |

| Data sourced from Yang et al. (2021). |

Antiproliferative Activity

The cytotoxic effect of MDA-1 was evaluated against a panel of human cancer cell lines, including those known for multidrug resistance. The IC50 values demonstrate potent antiproliferative activity across various cancer types.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | 6 |

| HCT-116 | Colon Cancer | 2 |

| SW620 | Colon Cancer | 3 |

| Hep3B | Liver Cancer | 4 |

| HepG2 | Liver Cancer | 13 |

| MHCC97H | Liver Cancer | 106 |

| SNU-5 | Gastric Cancer | 2 |

| SNU-16 | Gastric Cancer | 4 |

| MKN-45 | Gastric Cancer | 10 |

| PANC-1 | Pancreatic Cancer | 4 |

| SJSA-1 | Osteosarcoma | 6 |

| A2780/T | Ovarian Cancer (Drug-Resistant) | 4 |

| Data sourced from Yang et al. (2021). |

Cellular Consequences of Microtubule Destabilization

Cell Cycle Arrest

By disrupting the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, MDA-1 causes cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cell division and can lead to apoptosis. In A549 lung cancer cells, treatment with MDA-1 resulted in a significant accumulation of cells in the G2/M phase.

| Treatment | % of Cells in G2/M Phase |

| Control | 12.5% |

| MDA-1 (10 nM) | 68.2% |

| Data represents the effect on A549 cells after 24 hours of treatment, as reported by Yang et al. (2021). |

Induction of Apoptosis

Following prolonged cell cycle arrest, cells treated with MDA-1 undergo programmed cell death, or apoptosis. This is a critical component of its anticancer activity. The induction of apoptosis in A549 cells was confirmed by Annexin V/PI staining.

| Treatment | % of Apoptotic Cells (Early + Late) |

| Control | 5.8% |

| MDA-1 (10 nM) | 45.7% |

| Data represents the effect on A549 cells after 48 hours of treatment, as reported by Yang et al. (2021). |

Signaling Pathways

The disruption of microtubule dynamics by MDA-1 initiates a signaling cascade that leads to G2/M arrest and apoptosis. While the precise upstream sensors of microtubule disruption are complex, the downstream effectors converge on the cell cycle machinery and apoptotic pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Yang et al. (2021).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of MDA-1 on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Protocol:

-

Reagent Preparation: A tubulin polymerization assay kit is utilized. Lyophilized porcine brain tubulin (>99% pure) is reconstituted in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Assay Setup: The assay is performed in a 96-well plate. The tubulin solution is kept on ice.

-

Compound Addition: MDA-1, a positive control (e.g., colchicine), and a vehicle control (DMSO) are added to respective wells containing the tubulin solution.

-

Initiation of Polymerization: The plate is immediately transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Data Acquisition: The increase in absorbance at 340 nm, corresponding to microtubule formation, is measured every 30 seconds for 1 hour.

-

Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The IC50 value is determined by measuring the inhibition of polymerization at various concentrations of MDA-1.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the antiproliferative activity of MDA-1 by measuring the metabolic activity of cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of MDA-1 for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and the IC50 values are determined using a dose-response curve.

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: A549 cells are treated with MDA-1 (10 nM) or vehicle for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.

-

Fixation: Cells are fixed by dropwise addition into ice-cold 70% ethanol while vortexing and stored at 4°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

-

Cell Treatment: A549 cells are treated with MDA-1 (10 nM) or vehicle for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Data Acquisition: 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour.

-

Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

Microtubule Destabilizing Agent-1 (Compound 12b) is a potent inhibitor of tubulin polymerization with significant antiproliferative activity against a broad range of cancer cell lines, including those with multidrug resistance. Its mechanism of action is centered on the disruption of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The detailed data and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising anticancer agent.

discovery and synthesis of Microtubule destabilizing agent-1

An In-depth Technical Guide to the Discovery and Synthesis of Combretastatin (B1194345) A-4: A Potent Microtubule Destabilizing Agent

This guide provides a comprehensive overview of Combretastatin A-4 (CA-4), a potent natural product that serves as a benchmark for microtubule destabilizing agents. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, synthesis, mechanism of action, and the experimental protocols used for its evaluation.

Discovery and Background

Combretastatin A-4 is a natural stilbenoid phenol (B47542) isolated from the bark of the South African bushwillow tree, Combretum caffrum.[1][2][3][4] It is one of the most potent antimitotic agents within the combretastatin family, which comprises several related compounds.[1][2][5] CA-4's primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[1][2][6][7][8][9] This interaction disrupts the dynamic instability of microtubules, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division. The disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10][11]

Due to its poor water solubility and the tendency of its biologically active cis-stilbene (B147466) double bond to isomerize to the less active trans-isomer, the water-soluble phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA-4P or Fosbretabulin), was developed for clinical investigation.[2][5][6][8][9][12] CA-4P is rapidly converted to the active CA-4 by endogenous phosphatases in the body.[12] Beyond its direct cytotoxic effects on cancer cells, CA-4 is also a potent vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature, which leads to ischemic necrosis within the tumor core.[3][8][12][13][14]

Synthesis of Combretastatin A-4

The synthesis of Combretastatin A-4 has been achieved through various routes. A common and effective method involves a Wittig reaction to establish the crucial cis-stilbene core, followed by further modifications. The following diagram illustrates a generalized synthetic workflow.

Biological Activity: Quantitative Data

The cytotoxic and anti-tubulin activities of Combretastatin A-4 have been extensively quantified across numerous studies. The following tables summarize key data.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Combretastatin A-4

| Cancer Cell Line | Cell Type | IC₅₀ (nM) | Reference(s) |

| HT-29 | Colon Carcinoma | ~7000 | [6] |

| MCF-7 | Breast Adenocarcinoma | 1.1 - 140 | [6][15] |

| A-549 | Lung Carcinoma | <10 | [6][11] |

| HeLa | Cervical Adenocarcinoma | 3.6 - 160 | [10][15][16] |

| HepG2 | Hepatocellular Carcinoma | <100 | [10] |

| HCT-116 | Colon Carcinoma | <100 | [10] |

| K562 | Chronic Myelogenous Leukemia | 4.8 - 46 | [16] |

| MG-63 | Osteosarcoma | ~10 | [4] |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions and assay duration.

Table 2: Tubulin Polymerization Inhibition

| Parameter | Value | Reference(s) |

| IC₅₀ (Tubulin Polymerization) | 1.0 - 2.5 µM | [10][15][17] |

| Binding Site | Colchicine site on β-tubulin | [2][6][9] |

| Dissociation Constant (Kd) | 0.4 µM | [17] |

Mechanism of Action and Signaling Pathways

Combretastatin A-4 exerts its anticancer effects primarily through the disruption of microtubule dynamics, which triggers a cascade of downstream signaling events culminating in apoptosis and vascular disruption.

Detailed Experimental Protocols

The following are standard protocols for evaluating the biological effects of microtubule destabilizing agents like Combretastatin A-4.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of Combretastatin A-4 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of CA-4. Include a vehicle control (e.g., DMSO) and a blank (medium only).[18]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

-

Reagent Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin, >97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[17] Add GTP to a final concentration of 1 mM.

-

Reaction Setup: In a pre-chilled 96-well plate, add the desired concentrations of Combretastatin A-4 or a vehicle control. Add the tubulin/GTP solution to each well to a final tubulin concentration of 2-4 mg/mL.[17][20]

-

Initiation of Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. The temperature shift from 4°C to 37°C initiates polymerization.[20]

-

Turbidity Measurement: Measure the increase in absorbance at 340 nm or 350 nm in kinetic mode, taking readings every 30-60 seconds for 60 minutes.[17][21]

-

Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum absorbance are used to determine the inhibitory effect of the compound. Calculate the IC₅₀ value, which is the concentration that inhibits tubulin polymerization by 50% compared to the control.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells.

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips in a 24-well plate until they reach 50-70% confluency. Treat the cells with Combretastatin A-4 at various concentrations (e.g., 10-100 nM) for a desired time (e.g., 24 hours). Include a vehicle control.[22]

-

Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[22]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.[22][23]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[21]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.[23]

-

Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. After a final wash, mount the coverslips onto glass slides using an antifade mounting medium.[22]

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The microtubule network will be visible (e.g., green fluorescence), and the nuclei will be counterstained (e.g., blue).

Experimental and Data Analysis Workflow

The evaluation of a novel microtubule destabilizing agent follows a logical progression from initial screening to detailed mechanistic studies.

Conclusion

Combretastatin A-4 remains a cornerstone in the study of microtubule dynamics and the development of anticancer agents. Its well-defined mechanism of action, potent biological activity, and established synthetic routes make it an invaluable tool for cancer research. The detailed protocols and data presented in this guide provide a solid foundation for professionals seeking to investigate novel microtubule destabilizing agents, offering a clear path from initial discovery and synthesis to comprehensive biological and mechanistic evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]

- 5. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Discovery, synthesis, activities, structure-activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. abscience.com.tw [abscience.com.tw]

- 21. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Unveiling the Molecular Battleground: A Technical Guide to the Maytansine Binding Site on Tubulin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site for maytansine (B1676224), a potent microtubule-destabilizing agent, on the tubulin heterodimer. Maytansine and its derivatives, particularly in the context of antibody-drug conjugates (ADCs), represent a critical area of interest in oncology research and development. Understanding the precise molecular interactions between these agents and their target is paramount for the rational design of next-generation cancer therapeutics. This document details the quantitative binding data, experimental protocols for characterization, and visual representations of the binding mechanism and experimental workflows.

Quantitative Analysis of Maytansine-Tubulin Interaction

The binding affinity of maytansine and its derivatives to tubulin has been characterized through various biophysical techniques. The following table summarizes key quantitative data from the literature, providing a comparative view of the binding constants.

| Compound | Method | Parameter | Value (µM) | Source |

| Maytansine | Fluorescence Spectroscopy | Kd | 0.86 ± 0.2 | [1][2] |

| S-methyl DM1 | Fluorescence Spectroscopy | Kd | 0.93 ± 0.2 | [1][2] |

| S-methyl DM1 | Scatchard Analysis (radioligand binding) | Kd (high affinity) | 0.1 ± 0.05 | [1][3] |

| S-methyl DM1 | Scatchard Analysis (radioligand binding) | Kd (low affinity) | ~2.0 | [1] |

| Maytansine | Tubulin Polymerization Inhibition | IC50 | 1.0 ± 0.02 | [4] |

| S-methyl DM1 | Tubulin Polymerization Inhibition | IC50 | 4.0 ± 0.1 | [4][5] |

| S-methyl DM4 | Tubulin Polymerization Inhibition | IC50 | 1.7 ± 0.4 | [4] |

The Maytansine Binding Site: A Structural Perspective

X-ray crystallography has been instrumental in elucidating the precise location of the maytansine binding site on the β-subunit of the tubulin heterodimer.[6][7] This binding pocket is distinct from the well-known vinca (B1221190) alkaloid binding domain.[6][7] The maytansine binding site is located at the interface between two longitudinally adjacent tubulin dimers in a microtubule, effectively blocking the formation of these crucial longitudinal interactions necessary for microtubule polymerization.[1][6][7]

The following diagram illustrates the binding of maytansine to the β-tubulin subunit and its subsequent effect on microtubule dynamics.

References

- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Colchicine: A Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colchicine (B1669291), a naturally occurring alkaloid derived from the autumn crocus (Colchicum autumnale), is a well-characterized microtubule destabilizing agent.[1][2] Its potent antimitotic activity has made it a cornerstone compound in the study of microtubule dynamics and a therapeutic agent for various inflammatory diseases. This technical guide provides a comprehensive structural and functional analysis of colchicine, with a focus on its interaction with tubulin, the fundamental building block of microtubules. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors targeting the colchicine binding site on tubulin.

Structural Analysis of Colchicine

Chemical Structure

Colchicine is a tricyclic alkaloid with the chemical formula C₂₂H₂₅NO₆.[1][2] The molecule consists of three rings: a trimethoxybenzene ring (A ring), a seven-membered tropolone (B20159) ring (C ring), and a seven-membered B ring that connects the A and C rings. The IUPAC name for colchicine is N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide.[3]

Chemical Structure of Colchicine

Image Credit: Wikimedia Commons

Interaction with Tubulin

Colchicine exerts its microtubule-destabilizing effect by binding to the β-subunit of the αβ-tubulin heterodimer.[4][5] The binding site, known as the colchicine binding site, is located at the interface between the α- and β-tubulin subunits.[6][7] The binding of colchicine to tubulin is a slow, high-affinity, and poorly reversible process.[8]

The crystal structure of the tubulin-colchicine complex (PDB ID: 1SA0) reveals the precise molecular interactions.[9][10] The trimethoxyphenyl A-ring of colchicine is buried in a hydrophobic pocket on the β-tubulin subunit, while the tropolone C-ring is positioned near the α-tubulin subunit. This binding induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the microtubule lattice.[11] Instead, the colchicine-bound tubulin dimer promotes a curved conformation that leads to the destabilization and depolymerization of microtubules.[11]

Quantitative Data

In Vitro Antiproliferative Activity of Colchicine (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values of colchicine demonstrate its potent antiproliferative activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 16 | [12] |

| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 56 | [12] |

| HT-29 | Colon Adenocarcinoma | 9 | [13] |

| HCT-116 | Colon Carcinoma | 11 | [13] |

| MCF-7 | Breast Adenocarcinoma | 23 | [13] |

| A549 | Lung Carcinoma | 28 | [13] |

| PANC-1 | Pancreatic Carcinoma | 80 | [14] |

| SiHa | Cervical Squamous Cell Carcinoma | - | [14] |

| MDA-MB-231 | Breast Adenocarcinoma | 40 | [14] |

Tubulin Polymerization Inhibition and Binding Affinity

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Tubulin Polymerization) | ~1 µM | In vitro | [15] |

| Kᵢ (Competitive Inhibition of [³H]colchicine binding) | ~400 µM (for Isocolchicine) | In vitro | [16] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.[17]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin (e.g., from porcine brain) at a concentration of 10 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a 10 mM stock solution of GTP in buffer.

-

Prepare a stock solution of colchicine (or test compound) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

On ice, add the polymerization buffer to a pre-chilled 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (colchicine).

-

Initiate polymerization by adding the tubulin stock solution to each well to a final concentration of 2-4 mg/mL and GTP to a final concentration of 1 mM.

-

Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[18]

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) from the linear phase of the curve for each compound concentration.

-

Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Competitive Colchicine Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with colchicine, which exhibits increased fluorescence upon binding to tubulin.[15]

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable binding buffer.

-

Prepare a working solution of colchicine (e.g., 3 µM).

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, combine the tubulin solution and colchicine.

-

Add varying concentrations of the test compound to the wells. Include controls for total binding (no competitor) and non-specific binding (a compound that binds to a different site, e.g., vinblastine).

-

Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.[15]

-

A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the colchicine site.

-

Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of colchicine.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of a compound by measuring the metabolic activity of viable cells.[19]

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of colchicine (or test compound) in DMSO.

-

Serially dilute the stock solution in a complete medium to achieve a range of final concentrations.

-

Replace the medium in the wells with the medium containing the test compound and incubate for a desired period (e.g., 48 or 72 hours).

-

-

MTT Incubation and Formazan (B1609692) Solubilization:

-

Data Acquisition and Analysis:

-

Measure the optical density at 490 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Colchicine

Colchicine-induced microtubule disruption triggers a cascade of downstream signaling events, impacting cell survival and inflammation.

Caption: Signaling pathways modulated by colchicine-induced microtubule disruption.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Workflow: Competitive Colchicine Binding Assay

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]

- 12. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Tubulin Polymerization Assay: A Technical Guide for Evaluating Microtubule Destabilizing Agents

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] They are formed by the polymerization of α- and β-tubulin heterodimers.[2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[1] This dynamic equilibrium makes tubulin a key target for anticancer therapies.[1][3] Microtubule-targeting agents (MTAs) are broadly classified into two groups: microtubule stabilizing agents and microtubule destabilizing agents.[4][5] This guide focuses on the latter, providing an in-depth overview of the in vitro tubulin polymerization assay as a primary tool for their characterization.

The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics.[1] It is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering or fluorescence.[1][6]

Principle of the Assay

The most common method for monitoring tubulin polymerization in vitro is a turbidity-based spectrophotometric assay.[1] This technique relies on the light scattering properties of microtubules. As tubulin dimers polymerize to form microtubules, the solution becomes more turbid, leading to an increase in light scattering, which can be measured as an increase in absorbance at 340 nm or 350 nm.[7][8][9] The resulting polymerization curve typically displays three distinct phases:

-

Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small oligomers or "seeds".[7][10]

-

Growth (Polymerization Phase): A rapid phase of microtubule elongation as tubulin dimers are added to the nuclei.[7][10]

-

Steady State (Equilibrium): The plateau phase where the rates of polymerization and depolymerization are equal, and the microtubule polymer mass remains constant.[7][10]

Alternatively, a fluorescence-based assay can be employed, which utilizes a fluorescent reporter like DAPI (4',6-diamidino-2-phenylindole) that exhibits increased fluorescence upon binding to polymerized microtubules.[1][6]

Microtubule destabilizing agents, such as the hypothetical "Microtubule Destabilizing Agent-1," inhibit tubulin polymerization. This inhibition is reflected in the assay as a decrease in the rate and extent of the absorbance or fluorescence increase. These agents typically bind to specific sites on the tubulin dimer, such as the colchicine (B1669291) or vinca (B1221190) alkaloid binding sites, preventing the conformational changes necessary for incorporation into the microtubule lattice.[4][8]

Experimental Protocols

Materials

-

Purified tubulin (>99% pure)[11]

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[11]

-

Test compound (Microtubule Destabilizing Agent-1) dissolved in a suitable solvent (e.g., DMSO)[11]

-

Positive control (e.g., colchicine, nocodazole, or vinblastine)[9][11]

-

Vehicle control (e.g., DMSO)[13]

-

Temperature-controlled microplate reader capable of kinetic measurements at 340 nm or 350 nm[7][13]

-

96-well plates (half-area plates can optimize the signal)[4][13]

Assay Procedure

-

Preparation: Thaw all reagents on ice. It is crucial to keep the tubulin solution on ice to prevent spontaneous polymerization.[7][8] If the tubulin solution has been stored for an extended period or subjected to freeze-thaw cycles, it is recommended to clarify it by ultracentrifugation to remove any aggregates.[12]

-

Reaction Mix Preparation: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and, if used, 10% glycerol.[1][7]

-

Plate Setup: Pipette 10 µL of the 10x concentrated test compound, positive control, or vehicle control into the wells of a pre-warmed 96-well plate.[1]

-

Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[1] It is important to work quickly and ensure synchronous initiation of the reaction in all wells.[7] Avoid introducing air bubbles, as they can interfere with absorbance readings.[7][14]

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader.[1][11] Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[1][11][13]

Data Presentation and Analysis

The data should be plotted as absorbance versus time to generate polymerization curves.[11] Microtubule destabilizing agents will alter the shape of this curve compared to the vehicle control. The following parameters are typically analyzed:

-

Vmax: The maximum rate of polymerization, determined from the steepest slope of the curve.

-

Maximal Polymer Mass: The absorbance value at the steady-state plateau.

-

Lag Time: The duration of the nucleation phase before rapid polymerization begins.

The inhibitory activity of the test compound can be quantified by determining its half-maximal inhibitory concentration (IC50) from a dose-response curve.[1]

Table 1: Expected Effects of a Microtubule Destabilizing Agent on Tubulin Polymerization Parameters

| Parameter | Expected Effect | Rationale |

| Vmax | Decrease | Inhibition of tubulin dimer addition to growing microtubules.[7] |

| Maximal Polymer Mass | Decrease | Reduction in the total amount of polymerized tubulin at steady state.[10] |

| Lag Time | Increase or No Change | Interference with the initial formation of microtubule nuclei.[10] |

Table 2: Representative IC50 Values for Known Microtubule Destabilizing Agents in an In Vitro Tubulin Polymerization Assay

| Compound | Binding Site | Tubulin Concentration | IC50 | Reference(s) |

| Colchicine | Colchicine | 40 µM | ~1 µM | [4] |

| Nocodazole | Colchicine | 10 µM | Vmax decreased 5.5-fold | [7] |

| Vinblastine | Vinca | 17 µM | 0.54 µM | [15] |

| Combretastatin A-4 | Colchicine | 40 µM | ~2.5 µM | [4] |

Visualizations

Troubleshooting

| Issue | Potential Cause(s) | Solution(s) | Reference(s) |

| No or weak polymerization in control wells | - Inactive tubulin (improper storage, multiple freeze-thaw cycles) - Degraded GTP - Incorrect buffer composition or pH - Suboptimal temperature (<37°C) | - Use fresh, single-use aliquots of tubulin stored at -80°C or in liquid nitrogen. - Prepare fresh GTP solution. - Verify buffer components and pH. - Ensure the plate reader is pre-warmed to and maintained at 37°C. | [12][13] |

| Short or non-existent lag phase | - Pre-existing tubulin aggregates or "seeds" in the reaction. | - Clarify the tubulin stock by ultracentrifugation before use. The presence of a lag phase is an indicator of high-quality, aggregate-free tubulin. | [2][12] |

| Test compound precipitates in the assay | - Compound insolubility at the tested concentration. | - Visually inspect for precipitation. - To differentiate from true polymerization, cool the plate on ice for 20-30 minutes at the end of the assay. Microtubules will depolymerize, while precipitates will not. | [2][13] |

| High variability between replicate wells | - Inaccurate pipetting - Air bubbles - Temperature gradients across the plate | - Use a multichannel pipette for consistency and speed. - Pipette carefully to avoid bubbles. - Ensure the plate is uniformly heated. | [13] |

Conclusion

The in vitro tubulin polymerization assay is a robust and essential tool in the discovery and characterization of microtubule destabilizing agents. It provides quantitative data on a compound's ability to interfere with microtubule dynamics, offering critical insights into its mechanism of action. By carefully controlling experimental variables and understanding the principles of the assay, researchers can effectively screen and rank potential therapeutic candidates like "Microtubule Destabilizing Agent-1," paving the way for the development of new anticancer drugs.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. abscience.com.tw [abscience.com.tw]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. aacrjournals.org [aacrjournals.org]

Microtubule destabilizing agent-1 effects on microtubule dynamics

An In-depth Technical Guide on the Effects of Microtubule Destabilizing Agent-1 (MDA-1) on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shortening), is critical for their physiological roles. This process is known as dynamic instability.

Microtubule Destabilizing Agents (MDAs) are a class of compounds that interfere with microtubule dynamics, primarily by inhibiting their polymerization. Due to their profound effects on cell division, MDAs are a cornerstone of cancer chemotherapy. This technical guide provides a comprehensive overview of the effects of a representative Microtubule Destabilizing Agent, herein referred to as MDA-1, on microtubule dynamics. It covers its mechanism of action, quantitative effects, impact on cellular signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action of MDA-1

MDA-1, like other microtubule destabilizing agents, exerts its effects by directly interacting with tubulin, the protein subunit of microtubules. There are several distinct binding sites on the tubulin dimer for MDAs, with the most well-characterized being the vinca (B1221190) and colchicine (B1669291) sites.[1][2] The binding of MDA-1 to tubulin prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization.

At high concentrations, MDA-1 leads to a significant reduction in the total microtubule polymer mass within the cell.[1] However, at lower, sub-stoichiometric concentrations, MDA-1 can suppress microtubule dynamics without causing wholesale depolymerization.[3] This suppression of dynamics is sufficient to disrupt the delicate balance of forces required for proper mitotic spindle function, leading to mitotic arrest and subsequent apoptosis.[4]

Quantitative Effects of MDA-1 on Microtubule Dynamics and Cell Viability

The potency of MDA-1 can be quantified through various in vitro and cell-based assays. The following tables summarize representative quantitative data for well-characterized MDAs, which can be considered analogous to the expected effects of MDA-1.

Table 1: In Vitro Cytotoxicity of Representative MDAs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Representative MDA | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | Vinblastine | 3.5 | [5] |

| A549 | Lung Cancer | Colchicine | 15 | [5] |

| MCF-7 | Breast Cancer | Vincristine | 2.8 | [6] |

| K562 | Leukemia | Vinorelbine | 1.9 | [1] |

| A2780 | Ovarian Cancer | Combretastatin A-4 | 0.001 µM | [5] |

Table 2: Effects of Representative MDAs on In Vitro Tubulin Polymerization

These parameters quantify the direct effect of the agent on the assembly of purified tubulin into microtubules.

| Parameter | Representative MDA | Concentration | Effect | Reference |

| Inhibition of Polymerization (IC50) | Vinblastine | 430 nM | 50% inhibition of tubulin (3 mg/mL) polymerization | [7] |

| Growth Rate | Vinorelbine | 0.4 µM | Slowed | [1] |

| Growth Duration | Vinorelbine | 0.4 µM | Increased | [1] |

| Shortening Duration | Vinorelbine | 0.4 µM | Reduced | [1] |

Table 3: Binding Affinity of Representative MDAs to Tubulin

The dissociation constant (Kd) or binding constant (Kb) is a measure of the affinity between a ligand and a protein. A lower Kd or higher Kb indicates a higher affinity.

| Representative MDA | Binding Site | Binding Affinity | Reference |

| Colchicine | Colchicine | KMT ~3 x 102 M-1 (low affinity to microtubule lattice) | [8] |

| TN-16 (Colchicine-site binder) | Colchicine | Kb = 2.87 × 108 M-1 (high affinity) | [9] |

Signaling Pathways Modulated by MDA-1

The disruption of microtubule dynamics by MDA-1 triggers a cascade of downstream signaling events, ultimately leading to apoptosis. Two of the key pathways involved are the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family-mediated apoptotic pathway.

JNK Pathway Activation: Microtubule disruption is a form of cellular stress that leads to the activation of the JNK signaling pathway.[10] Activated JNK can phosphorylate various downstream targets, including proteins of the Bcl-2 family, to promote apoptosis.[3]

Bcl-2 Family and Apoptosis: The Bcl-2 family of proteins are central regulators of apoptosis.[11][12] Microtubule destabilization can lead to the release of pro-apoptotic BH3-only proteins (like Bim) from the microtubule cytoskeleton. These proteins can then activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[3]

Experimental Protocols for Studying MDA-1

The following protocols describe key experiments for characterizing the effects of MDA-1 on microtubule dynamics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Growth inhibitory activity of S12363, a novel vinca alkaloid derivative on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. [sonar.ch]

- 10. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. Bcl-2 Pathway | GeneTex [genetex.com]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Microtubule Destabilizing Agent-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake, intracellular distribution, and mechanism of action of Microtubule Destabilizing Agent-1 (MDA-1), also identified as Compound 12b. MDA-1 is a novel hydroxamic acid-based microtubule destabilizing agent that has demonstrated potent antitumor activity. This document details its interaction with cellular structures, summarizes key quantitative data, and provides detailed experimental protocols for its investigation. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction

Microtubule Destabilizing Agent-1 (MDA-1), or Compound 12b, is a synthetic small molecule belonging to a class of hydroxamic acid-based compounds. It has emerged as a potent anti-cancer agent due to its ability to disrupt microtubule dynamics, a critical process for cell division and proliferation. Unlike many other microtubule-targeting agents, MDA-1 has shown efficacy in multidrug-resistant cell lines and favorable pharmacokinetic properties, including metabolic stability and high bioavailability, making it a promising candidate for further therapeutic development.[1][2] This guide focuses on the cellular mechanisms governing its uptake and distribution, which are fundamental to its therapeutic efficacy.

Cellular Uptake and Intracellular Distribution

The cellular entry and subsequent localization of MDA-1 are critical determinants of its biological activity.

Cellular Uptake

While specific quantitative studies on the rate and mechanism of cellular uptake for MDA-1 are not extensively documented in publicly available literature, its favorable bioavailability suggests efficient transport across the plasma membrane.[1][2] The uptake of small molecule inhibitors like MDA-1 into cells is often governed by passive diffusion, driven by the concentration gradient across the cell membrane. However, the involvement of active transport mechanisms cannot be entirely ruled out without further investigation.

Intracellular Distribution

Once inside the cell, MDA-1 exhibits a distinct cytoplasmic localization. Fluorescence microscopy studies in MCF-7 breast cancer cells have shown that Compound 12b displays a punctate staining pattern within the cytoplasm.[3] Notably, the compound is excluded from the nucleus, indicating that its primary targets reside within the cytoplasmic compartment and that it does not directly interact with nuclear DNA.[3] This cytoplasmic distribution is consistent with its mechanism of action, which involves the disruption of the microtubule network.

Mechanism of Action

MDA-1 exerts its potent anti-proliferative and pro-apoptotic effects primarily through the destabilization of microtubules.

Interaction with Tubulin

MDA-1 functions as a colchicine-site binding agent.[4][5] It binds to the β-tubulin subunit at the interface with the α-tubulin subunit, preventing the polymerization of tubulin dimers into microtubules.[4][5][6] This inhibition of microtubule assembly disrupts the dynamic equilibrium of the microtubule network, which is essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[7]

Downstream Cellular Effects

The disruption of microtubule dynamics by MDA-1 triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

-

G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to an arrest of the cell cycle in the G2/M phase.[8][9]

-

Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic apoptotic pathway. This is characterized by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3][10] Microtubule disruption is also known to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which can further contribute to apoptosis.[8][11]

Quantitative Data

The following tables summarize the available quantitative data for Microtubule Destabilizing Agent-1 (Compound 12b).

| Cell Line | IC50 (nM) | Reference |

| A2780S (Ovarian) | 6.2 | [11] |

| A2780/T (Paclitaxel-resistant Ovarian) | 9.7 | [11] |

| A549 (Lung) | 2-106 | [12] |

| HCT-116 (Colon) | 2-106 | [12] |

| SW620 (Colon) | 2-106 | [12] |

| HepG2 (Liver) | 2-106 | [12] |

| MCF-7 (Breast) | 6.9 | [3] |

| HSC-2 (Oral Squamous Carcinoma) | 226 | [8] |

Table 1: In Vitro Antiproliferative Activity of MDA-1 (Compound 12b)

| Parameter | Observation | Reference |

| Metabolic Stability | Favorable | [1][2] |

| Bioavailability | High | [1][2] |

Table 2: Pharmacokinetic Properties of MDA-1 (Compound 12b)

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of Microtubule Destabilizing Agent-1.

Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the effects of MDA-1 on the microtubule network within cells.

-

Cell Seeding: Seed cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the following day.

-

Compound Treatment: Treat the cells with varying concentrations of MDA-1 (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution in 1% BSA/PBS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with MDA-1.[3][8]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of MDA-1 and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The DNA content is measured by the fluorescence intensity of the PI signal.

Subcellular Fractionation for Distribution Analysis

This protocol describes a general method to separate cellular components to analyze the distribution of MDA-1.

-

Cell Treatment and Harvesting: Treat a sufficient number of cells (e.g., 1x10^7) with MDA-1 for the desired time. Harvest the cells by scraping and centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow the cells to swell.

-

Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the cell suspension through a fine-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction.

-

Cytosolic and Mitochondrial Fraction Separation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet contains the mitochondrial fraction, and the supernatant is the cytosolic fraction.

-

Analysis: The concentration of MDA-1 in each fraction can then be quantified using a suitable analytical method such as LC-MS/MS.

Quantitative Analysis of Intracellular Concentration by LC-MS/MS

This protocol provides a representative workflow for quantifying the intracellular concentration of MDA-1.

-

Cell Culture and Treatment: Plate cells in a multi-well format and treat with known concentrations of MDA-1 for various time points.

-

Cell Harvesting and Lysis: At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable solvent (e.g., methanol/acetonitrile mixture) containing an internal standard.

-

Protein Precipitation: Centrifuge the lysate to pellet the precipitated proteins.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a specific multiple reaction monitoring (MRM) method for MDA-1 and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of MDA-1. Determine the intracellular concentration of MDA-1 in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. Normalize the concentration to the cell number or total protein content.

Visualizations

Signaling Pathways

Caption: Signaling Pathway of Microtubule Destabilizing Agent-1.

Experimental Workflows

Caption: Immunofluorescence Staining Workflow.

Caption: Cell Cycle Analysis Workflow.

Conclusion

Microtubule Destabilizing Agent-1 (Compound 12b) is a promising anti-cancer agent with a well-defined mechanism of action centered on the disruption of microtubule polymerization. Its cytoplasmic localization and ability to induce G2/M arrest and apoptosis, even in resistant cell lines, underscore its therapeutic potential. This technical guide provides a foundational understanding of its cellular and molecular interactions, offering valuable protocols and data for researchers in oncology and drug development. Further studies are warranted to elucidate the precise mechanisms of its cellular uptake and to fully map the signaling cascades it modulates, which will be crucial for its clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Series of Hydroxamic Acid-Based Microtubule Destabilizing Agents with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]

- 6. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bcl2 is the guardian of microtubule integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Core Apoptotic Pathway Induced by Microtubule Destabilizing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule destabilizing agents (MDAs) are a cornerstone of cancer chemotherapy, primarily recognized for their ability to disrupt mitotic spindle formation, leading to cell cycle arrest and subsequent cell death. However, their mechanism of action extends beyond simple mitotic catastrophe, encompassing a complex network of signaling pathways that actively drive apoptosis, often independent of the cell cycle phase. This technical guide provides an in-depth exploration of the core apoptotic pathways initiated by MDAs, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling cascades.

Microtubules, dynamic polymers of α- and β-tubulin, are critical for various cellular functions, including cell division, intracellular trafficking, and maintenance of cell shape.[1][2][3] MDAs, such as vinca (B1221190) alkaloids (e.g., vincristine, vinblastine) and colchicine-site binding agents, exert their effects by binding to tubulin, preventing its polymerization and leading to the disassembly of microtubules.[4][5] This disruption of the microtubule network triggers a cascade of events culminating in programmed cell death.

Core Signaling Pathways in MDA-Induced Apoptosis

The apoptotic response to MDAs is multifaceted, involving the activation of stress-activated protein kinases, modulation of the Bcl-2 family of proteins, and engagement of the caspase cascade. While different MDAs may exhibit variations in their signaling signatures, a core pathway has emerged from numerous studies.

c-Jun N-terminal Kinase (JNK) Pathway Activation

A primary and rapid response to microtubule disruption is the activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1][6] The precise mechanism linking microtubule destabilization to JNK activation is an area of active investigation, but it is understood that the disruption of the microtubule network is a key initiating event.[1]

Activated JNK can phosphorylate several downstream targets to promote apoptosis:

-

Bcl-2 Family Proteins: JNK can directly phosphorylate and inactivate anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, while activating pro-apoptotic members like Bim.[1][3] For instance, JNK-mediated phosphorylation of Bim on microtubules leads to its release and subsequent activation of Bax-dependent apoptosis.[1]

-

AP-1 Transcription Factor: JNK can phosphorylate and activate components of the AP-1 transcription factor, such as c-Jun, leading to the transcription of pro-apoptotic genes.[1]

Regulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. MDAs modulate the activity of these proteins through several mechanisms:

-

Phosphorylation: As mentioned, JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 proteins.[1][6] This post-translational modification is a rapid mechanism to tilt the cellular balance towards apoptosis.

-

Transcriptional Regulation: Some MDAs, like vinblastine (B1199706), can induce the transcription of pro-apoptotic Bcl-2 family members.[1]

-

Release from Microtubules: Pro-apoptotic proteins such as Bim can be sequestered on the microtubule cytoskeleton.[3] Disruption of microtubules by MDAs leads to the release of Bim, allowing it to activate the apoptotic cascade.[3]

Intrinsic (Mitochondrial) Apoptosis Pathway

The modulation of Bcl-2 family proteins by MDAs converges on the mitochondria. The activation of pro-apoptotic proteins like Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[6][7]

Extrinsic Apoptosis Pathway and Endoplasmic Reticular Stress

While the intrinsic pathway is predominant, some MDAs can also engage the extrinsic pathway and induce endoplasmic reticular (ER) stress. For example, the novel colchicine (B1669291) derivative TCD has been shown to activate caspase-8, a key component of the extrinsic pathway, and trigger ER stress-mediated apoptosis.[7] This involves the activation of PERK and transcription factors such as ATF4 and CHOP.[7]

Caspase Cascade Activation

Both the intrinsic and extrinsic pathways culminate in the activation of executioner caspases, primarily caspase-3.[6][7][8] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

Quantitative Data on MDA-Induced Apoptosis

The following tables summarize key quantitative data from studies on various microtubule destabilizing agents.

| Agent | Cell Line | Parameter | Value | Reference |

| Vinblastine | HeLa | GI50 | 0.73 ± 0.02 nM | [2] |

| Combretastatin A-4 | HeLa | GI50 | 0.93 ± 0.07 nM | [2] |

| Colchicine | HeLa | GI50 | 9.17 ± 0.60 nM | [2] |

| Nocodazole | HeLa | GI50 | 49.33 ± 2.60 nM | [2] |

| TCD | Hep-J5, Mahlavu | IC50 | Nanomolar range | [7] |

| Podophyllotoxin | HL-60 | Apoptosis-inducing concentration | 0.2 µM | [6] |

| C10 | A549 | IC50 (72h) | 18.83 µM | [8] |

| C10 | MCF-7 | IC50 (72h) | 16.32 µM | [8] |

| C10 | HepG2 | IC50 (72h) | 16.92 µM | [8] |

Table 1: In Vitro Cytotoxicity of Various Microtubule Destabilizing Agents.

| Agent | Cell Line | Time Point | Effect | Reference |

| Vinca Alkaloids | Chronic Lymphocytic Leukemia (CLL) | 6 hours | Induction of apoptosis | [1] |

| Vinblastine/Colchicine | Lymphocytes | 30 minutes | Altered cell shape and membrane integrity | [1] |

| TCD | Hep-J5, Mahlavu | Dose- and time-dependent | G2/M cell-cycle arrest | [7] |

Table 2: Time Course of Cellular Effects Induced by Microtubule Destabilizing Agents.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To detect changes in the expression and phosphorylation status of key signaling proteins (e.g., JNK, Bcl-2, caspases).

Methodology:

-

Cell Lysis:

-

Treat cells with the microtubule destabilizing agent for the desired time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-JNK, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Immunofluorescence Staining for Microtubule Network Integrity

Objective: To visualize the effect of the destabilizing agent on the cellular microtubule network.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a petri dish.

-

Treat cells with the microtubule destabilizing agent at the desired concentration and time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash three times with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Objective: To quantify cell cycle distribution and the percentage of apoptotic cells.

Methodology for Cell Cycle Analysis:

-

Cell Preparation:

-

Treat cells with the microtubule destabilizing agent.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Analysis:

-

Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Methodology for Apoptosis Detection (Annexin V/PI Staining):

-

Cell Preparation:

-

Treat cells with the microtubule destabilizing agent.

-

Harvest cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the cells by flow cytometry immediately. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows.

Core apoptosis induction pathway by a microtubule destabilizing agent.

Experimental workflow for Western Blot analysis.

Experimental workflows for flow cytometry analysis.

Conclusion

The induction of apoptosis by microtubule destabilizing agents is a complex and tightly regulated process that offers multiple points for therapeutic intervention. The core pathway involves the disruption of the microtubule network, leading to the activation of the JNK signaling cascade, modulation of the Bcl-2 family of proteins, and subsequent engagement of the mitochondrial and caspase-mediated apoptotic machinery. A thorough understanding of these pathways, facilitated by robust experimental techniques, is paramount for the development of novel and more effective anti-cancer therapies that target the microtubule cytoskeleton. This guide provides a foundational framework for researchers and drug development professionals to explore the intricate mechanisms of MDA-induced apoptosis.

References

- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubule-destabilizing agents: structural and mechanistic insights from the interaction of colchicine and vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Microtubule-Disrupting Agent Induces Endoplasmic Reticular Stress-Mediated Cell Death in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell Cycle Arrest Mechanism of Microtubule Destabilizing Agent-1